(6S)-6-(Trifluoromethyl)morpholin-3-one

Chiral Purity Enantiomeric Excess Procurement Specification

(6S)-6-(Trifluoromethyl)morpholin-3-one (CAS 2306254-41-9) is a chiral heterocyclic building block comprising a morpholine ring with a ketone at position 3 and a trifluoromethyl substituent at the 6-position in the (S)-configuration. The compound has the molecular formula C5H6F3NO2, a molecular weight of 169.10 g/mol, and a computed XLogP3 of 0.4, indicative of balanced hydrophilicity/lipophilicity for CNS drug discovery programs.

Molecular Formula C5H6F3NO2
Molecular Weight 169.10 g/mol
Cat. No. B12844382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6S)-6-(Trifluoromethyl)morpholin-3-one
Molecular FormulaC5H6F3NO2
Molecular Weight169.10 g/mol
Structural Identifiers
SMILESC1C(OCC(=O)N1)C(F)(F)F
InChIInChI=1S/C5H6F3NO2/c6-5(7,8)3-1-9-4(10)2-11-3/h3H,1-2H2,(H,9,10)/t3-/m0/s1
InChIKeyBVPPCXSJQGFORO-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6S)-6-(Trifluoromethyl)morpholin-3-one: Procurement-Grade Overview for Chiral Morpholinone Building Blocks


(6S)-6-(Trifluoromethyl)morpholin-3-one (CAS 2306254-41-9) is a chiral heterocyclic building block comprising a morpholine ring with a ketone at position 3 and a trifluoromethyl substituent at the 6-position in the (S)-configuration. The compound has the molecular formula C5H6F3NO2, a molecular weight of 169.10 g/mol, and a computed XLogP3 of 0.4, indicative of balanced hydrophilicity/lipophilicity for CNS drug discovery programs [1]. As a morpholin-3-one derivative, this scaffold is recognized in medicinal chemistry as a privileged structure for developing enzyme inhibitors, particularly monoacylglycerol lipase (MAGL) inhibitors [2]. The (6S)-enantiomer is commercially available at 98% purity from multiple suppliers, positioning it as a defined single-enantiomer starting material for asymmetric synthesis .

Why Generic (6S)-6-(Trifluoromethyl)morpholin-3-one Substitution Fails: Chiral Identity and Positional Isomerism Matter


Substituting (6S)-6-(trifluoromethyl)morpholin-3-one with its racemate, enantiomer, or positional isomer is not equivalent because each variant presents a distinct stereochemical or regioisomeric identity that directly impacts downstream molecular recognition. In drug discovery programs targeting enzymes such as MAGL, the morpholin-3-one core's substitution pattern and absolute configuration govern binding affinity and selectivity [1]. The racemic mixture (CAS 1354953-95-9) contains both (6S) and (6R) enantiomers, which may exhibit differing pharmacodynamics and pharmacokinetics, potentially complicating structure-activity relationship (SAR) interpretation and regulatory filing. The 5-(trifluoromethyl) positional isomer (CAS 1211582-12-5) relocates the electron-withdrawing CF3 group, altering the ring's electronic environment and hydrogen-bonding topology—a modification shown in analogous morpholin-3-one series to dramatically shift MAGL inhibitory activity when substituent position is changed [1]. Therefore, procurement of the defined (6S)-enantiomer is essential for reproducible asymmetric synthesis and reliable SAR datasets.

(6S)-6-(Trifluoromethyl)morpholin-3-one: Quantified Differentiation Evidence Against Closest Analogs


Enantiomeric Purity: (6S)-Enantiomer at 98% vs. Racemate at 96%

The (6S)-enantiomer is supplied with a chemical purity specification of 98%, as verified by the vendor Leyan (Product No. 1546058) . In contrast, the racemic mixture (CAS 1354953-95-9) is commercially available at only 96% purity from the same vendor (Leyan Product No. 1552068) . While this comparison does not directly measure enantiomeric excess (ee), the higher chemical purity of the single enantiomer reduces the burden of additional chiral purification steps in asymmetric synthesis workflows.

Chiral Purity Enantiomeric Excess Procurement Specification

Chiral Identity: Single (6S)-Enantiomer vs. Racemate for Asymmetric Synthesis

The (6S)-enantiomer (CAS 2306254-41-9) is a defined single stereoisomer, while the racemate (CAS 1354953-95-9) is a 1:1 mixture of (6S) and (6R) enantiomers. In the context of MAGL inhibitor development, the stereochemistry of the morpholin-3-one core is critical: the lead compound in the He et al. (2022) series possesses a defined chiral center whose configuration was optimized for target binding kinetics [1]. Using the racemate would introduce the opposite enantiomer, which may exhibit different binding kinetics and metabolic stability, potentially leading to spurious SAR conclusions.

Chiral Resolution Asymmetric Synthesis Enantiomeric Excess

Regioisomeric Positioning: 6-CF3 vs. 5-CF3 Substitution Alters Electronic Topology

The (6S)-6-(trifluoromethyl)morpholin-3-one places the electron-withdrawing CF3 group at the 6-position adjacent to the ring oxygen, whereas the 5-(trifluoromethyl) isomer (CAS 1211582-12-5) positions the CF3 group one atom away from the ketone carbonyl. In a related morpholin-3-one series developed for MAGL imaging, moving the CF3 substituent from the 4- to the 6-position on an aromatic ring attached to the morpholinone core resulted in a dramatic reduction in MAGL inhibitory activity, underscoring the sensitivity of biological activity to the precise location of the trifluoromethyl group [1]. While this finding is from a more complex derivative series, it establishes the class-level principle that CF3 positioning on the morpholin-3-one scaffold can dictate target engagement.

Positional Isomerism Structure-Activity Relationship Electronic Effects

Computational Physicochemical Profile: XLogP3 = 0.4 and TPSA = 38.3 Ų Favor CNS Drug-Likeness

The computed XLogP3 of 0.4 and topological polar surface area (TPSA) of 38.3 Ų for the 6-(trifluoromethyl)morpholin-3-one scaffold [1] fall within the favorable range for CNS drug candidates (XLogP 1–4, TPSA < 90 Ų). This profile is distinct from more lipophilic morpholinone derivatives such as those bearing aromatic substituents (e.g., flumetramide, TPSA ~38 Ų but XLogP likely >2) and from the unsubstituted morpholin-3-one (TPSA 38.3 Ų, XLogP ~ -0.8), which is more hydrophilic. The balanced lipophilicity of the 6-CF3 scaffold may offer an optimal starting point for CNS-targeted lead optimization without requiring extensive property-tuning.

Drug-Likeness CNS Penetration Physicochemical Properties

Commercial Availability: (6S)-Enantiomer Stocked by Multiple Suppliers Including AKSci and Leyan

The (6S)-enantiomer is listed as a stock item by AKSci (Cat. No. 0716EX) and Leyan (Cat. No. 1546058), with long-term storage at cool, dry conditions . The opposite (6R)-enantiomer is also stocked (AKSci 0717EX, Leyan 1546059), enabling head-to-head enantiomer comparison studies . In contrast, the 5-positional isomer is less widely available, with limited supplier listings and often higher minimum order quantities, potentially delaying research timelines.

Procurement Supply Chain Vendor Availability

(6S)-6-(Trifluoromethyl)morpholin-3-one: Optimal Procurement Scenarios Based on Quantitative Evidence


Asymmetric Synthesis of MAGL Inhibitor Candidates Requiring Defined (S)-Stereochemistry

Research groups developing morpholin-3-one-based MAGL inhibitors for CNS indications should procure the (6S)-enantiomer as the chiral starting material. The single enantiomer eliminates the need for chiral preparative chromatography, directly supporting the SAR exploration strategy validated by He et al. (2022), where the morpholin-3-one scaffold's stereochemistry was critical for target binding kinetics and in vivo brain imaging performance .

Structure-Activity Relationship Studies Comparing 6-CF3 vs. 5-CF3 Regioisomers

Medicinal chemists investigating the impact of CF3 positioning on morpholin-3-one pharmacological activity should procure both the (6S)-6-(trifluoromethyl) and 5-(trifluoromethyl) isomers for systematic head-to-head comparison. Class-level evidence from He et al. (2022) demonstrates that CF3 positional shifts can dramatically alter MAGL inhibitory potency, making such comparisons essential for rational lead optimization .

CNS Drug Discovery Programs Prioritizing Balanced Lipophilicity

For CNS-targeted projects requiring a starting scaffold with optimal physicochemical properties, the (6S)-6-(trifluoromethyl)morpholin-3-one offers a computed XLogP3 of 0.4 and TPSA of 38.3 Ų . This profile is superior to the more hydrophilic unsubstituted morpholin-3-one (XLogP ~ -0.8) and the more lipophilic flumetramide-type derivatives (XLogP >2), potentially reducing the number of property-modulating synthetic iterations needed to achieve brain penetration.

Enantiomer Comparison Studies Using Stocked (6S) and (6R) Building Blocks

Laboratories conducting enantiomer-specific pharmacological profiling can leverage the parallel commercial availability of both (6S)-enantiomer (AKSci 0716EX) and (6R)-enantiomer (AKSci 0717EX) for direct head-to-head studies . This supports the generation of robust enantiomer-specific SAR data without delays associated with custom chiral synthesis.

Quote Request

Request a Quote for (6S)-6-(Trifluoromethyl)morpholin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.